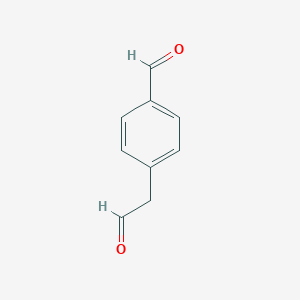

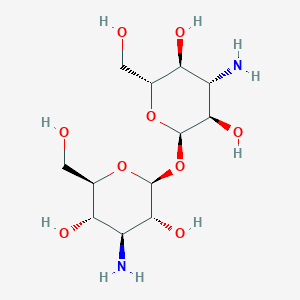

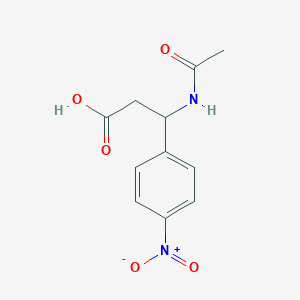

3-Acetamido-3-(4-nitrophenyl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 3-Acetamido-3-(4-nitrophenyl)propanoic acid involves multiple steps and varying methodologies. For example, Kao (1956) discusses the synthesis of structurally similar compounds by a multi-step process starting from o-nitrocinnamyl alcohol, leading to the formation of compounds with no inhibiting effect against various bacteria (Kao, 1956). Similarly, other syntheses focus on creating derivatives or analogues of the compound, emphasizing different aspects of its structure and reactivity (Sarhan & Neema, 2017).

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Acetamido-3-(4-nitrophenyl)propanoic acid has been extensively studied. Rusek et al. (2001) investigated the crystal structures of related compounds, noting specific bonding interactions and molecular orientations (Rusek et al., 2001). These studies provide insights into the molecular behavior and potential applications of the compound in various fields.

Chemical Reactions and Properties

The compound's reactivity is highlighted in several studies. For instance, Thalluri et al. (2014) demonstrated the use of a related compound in the Lossen rearrangement, a reaction that is key in synthesizing ureas from carboxylic acids (Thalluri et al., 2014). This kind of research underscores the compound's utility in organic synthesis and its reactivity under various conditions.

Physical Properties Analysis

The physical properties of 3-Acetamido-3-(4-nitrophenyl)propanoic acid and its derivatives are vital for understanding its applications. While specific studies on this compound are limited, research on similar compounds offers valuable insights. For example, the work of González-Platas et al. (1997) on a similar compound reveals details about its crystalline structure and potential non-linear optical properties, which could be extrapolated to understand the physical properties of 3-Acetamido-3-(4-nitrophenyl)propanoic acid (González-Platas et al., 1997).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are critical for any compound's practical applications. Studies like those conducted by Devi and Awasthi (2022) on related compounds provide insights into the reactivity and potential applications of 3-Acetamido-3-(4-nitrophenyl)propanoic acid in fields like insect growth regulation (Devi & Awasthi, 2022).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-acetamido-3-(4-nitrophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O5/c1-7(14)12-10(6-11(15)16)8-2-4-9(5-3-8)13(17)18/h2-5,10H,6H2,1H3,(H,12,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGXJPNSMMOYCOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC(=O)O)C1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00386255 |

Source

|

| Record name | 3-acetamido-3-(4-nitrophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00386255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26658712 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-Acetamido-3-(4-nitrophenyl)propanoic acid | |

CAS RN |

100061-23-2 |

Source

|

| Record name | 3-acetamido-3-(4-nitrophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00386255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

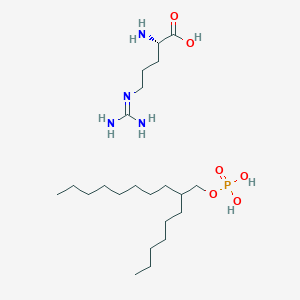

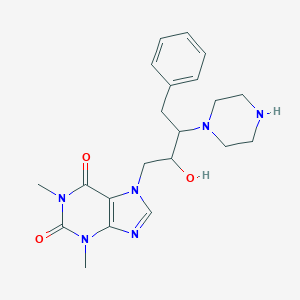

![4-hydroxy-N-[2-[[2-hydroxy-3-[4-[2-(2-methylpropoxy)ethoxy]phenoxy]propyl]amino]ethyl]piperidine-1-carboxamide](/img/structure/B34130.png)

![N-[(benzyloxy)carbonyl]glycylglycylalanine](/img/structure/B34134.png)